3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE
Overview
Description
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pentafluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE typically involves multiple steps. One common approach starts with the preparation of 3-nitro-1H-pyrazole, which can be synthesized from 1-nitropyrazole . The next step involves the introduction of the pentafluorobenzyl group and the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole rings can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is unique due to the presence of both a nitro group and a pentafluorobenzyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-nitropyrazol-1-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5N6O3/c17-12-8(13(18)15(20)16(21)14(12)19)7-26-4-1-9(23-26)22-11(28)3-6-25-5-2-10(24-25)27(29)30/h1-2,4-5H,3,6-7H2,(H,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYQTCNGHYMTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1NC(=O)CCN2C=CC(=N2)[N+](=O)[O-])CC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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